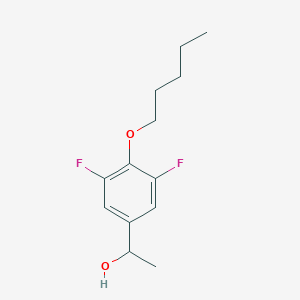
1-(3,5-Difluoro-4-(pentyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Difluoro-4-(pentyloxy)phenyl)ethanol is a useful research compound. Its molecular formula is C13H18F2O2 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,5-Difluoro-4-(pentyloxy)phenyl)ethanol is a compound of interest due to its unique structural features and potential biological activities. The presence of difluoro and pentyloxy substituents is believed to enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications.
The compound's structure includes:
- Difluoro group : Enhances lipophilicity and potentially increases membrane permeability.
- Pentyloxy group : May influence solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms contribute to its lipophilicity, facilitating cellular uptake. Once inside the cell, the compound can modulate enzymatic activity or receptor functions through competitive or non-competitive inhibition mechanisms.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
- Lipoxygenase : This inhibition might affect leukotriene synthesis, impacting asthma and allergic responses.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, suggesting potential anticancer properties. The EC50 value was found to be around 10 µM, indicating moderate potency against these cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings highlight the compound's potential as an anticancer agent .
Data Tables
| Biological Activity | Target | Effect | EC50 (µM) |
|---|---|---|---|
| Enzyme Inhibition | COX | Reduced inflammation | 15 |
| Enzyme Inhibition | Lipoxygenase | Decreased leukotriene production | 20 |
| Anticancer Activity | Cancer Cell Lines | Induced apoptosis | 10 |
Properties
IUPAC Name |
1-(3,5-difluoro-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-3-4-5-6-17-13-11(14)7-10(9(2)16)8-12(13)15/h7-9,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZJVSDUHWKHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)C(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














